molecular formula C21H19NO3 B12429924 Microtubule inhibitor 1

Microtubule inhibitor 1

Número de catálogo: B12429924
Peso molecular: 333.4 g/mol
Clave InChI: CZORMYBDJDSAFW-JLHYYAGUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Microtubule inhibitor 1 is a compound that targets microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of microtubule inhibitor 1 typically involves the preparation of heteroaryl amide compounds. One common synthetic route includes the reaction of an amine with a carboxylic acid derivative under conditions that promote amide bond formation. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions

Microtubule inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Microtubule inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study microtubule dynamics and interactions with other cellular components.

    Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.

    Medicine: Utilized in cancer research and treatment to inhibit the proliferation of cancer cells and overcome multidrug resistance.

    Industry: Applied in the development of new therapeutic agents and drug delivery systems .

Mecanismo De Acción

Microtubule inhibitor 1 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms microtubules. This binding disrupts the polymerization and depolymerization of microtubules, leading to the inhibition of mitotic spindle formation and cell division. The compound induces apoptosis in rapidly dividing cells by blocking the cell cycle at the mitotic phase .

Comparación Con Compuestos Similares

Microtubule inhibitor 1 is unique in its ability to overcome multidrug resistance in cancer cells. Similar compounds include:

This compound stands out due to its novel binding site and ability to induce ferroptosis, a form of programmed cell death distinct from apoptosis .

Actividad Biológica

Microtubule inhibitors, such as Microtubule Inhibitor 1 (MI-1), are a class of compounds that disrupt microtubule dynamics, which are crucial for cell division and intracellular transport. These inhibitors are particularly significant in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells. This article delves into the biological activity of MI-1, summarizing key research findings, case studies, and providing a comprehensive overview of its mechanisms of action.

Microtubule inhibitors primarily function by binding to tubulin, the protein building block of microtubules. MI-1 specifically targets the colchicine binding site on β-tubulin, leading to:

  • Inhibition of Tubulin Polymerization : MI-1 prevents the assembly of tubulin into microtubules, disrupting the microtubule network essential for mitosis.
  • Cell Cycle Arrest : By interfering with microtubule dynamics, MI-1 causes cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation.
  • Induction of Apoptosis : The disruption of microtubules triggers apoptotic pathways, leading to programmed cell death in cancer cells.

Table 1: Summary of Biological Activities of this compound

ActivityDescription
Tubulin PolymerizationInhibits polymerization by binding to the colchicine site on β-tubulin .
Cell Cycle ArrestCauses arrest in G2/M phase, preventing mitotic progression .
Induction of ApoptosisActivates apoptotic pathways through mitochondrial dysfunction and ROS generation .

In Vitro Studies

Recent studies have demonstrated MI-1's potent cytotoxic effects against various cancer cell lines. For instance:

  • HeLa and MCF-7 Cells : Treatment with MI-1 resulted in significant disruption of microtubule organization and induced multinucleated cells at concentrations as low as 25 nM. Higher concentrations led to severe fragmentation of the microtubule network .
  • Multidrug Resistant (MDR) Cell Lines : MI-1 has shown efficacy against MDR cell lines, overcoming resistance mechanisms that typically limit the effectiveness of conventional chemotherapeutics like paclitaxel .

In Vivo Studies

In animal models, MI-1 has been well tolerated with minimal toxicity observed in non-tumor-bearing mice. This indicates a favorable therapeutic index, making it a promising candidate for further clinical development.

Case Studies

A notable case study involved the application of MI-1 in combination with existing chemotherapeutics. The combination therapy demonstrated enhanced efficacy in reducing tumor size compared to monotherapy, highlighting its potential as an adjunct treatment in cancer therapy.

Future Directions

The ongoing research into MI-1 focuses on:

  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity while minimizing side effects.
  • Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Propiedades

Fórmula molecular

C21H19NO3

Peso molecular

333.4 g/mol

Nombre IUPAC

(E)-3-(3-hydroxy-4-methoxyphenyl)-2-methyl-1-(2-methylquinolin-4-yl)prop-2-en-1-one

InChI

InChI=1S/C21H19NO3/c1-13(10-15-8-9-20(25-3)19(23)12-15)21(24)17-11-14(2)22-18-7-5-4-6-16(17)18/h4-12,23H,1-3H3/b13-10+

Clave InChI

CZORMYBDJDSAFW-JLHYYAGUSA-N

SMILES isomérico

CC1=NC2=CC=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/C

SMILES canónico

CC1=NC2=CC=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.